Quinacainol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinacainol can be synthesized through various methods involving the quinoline scaffold. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . The reaction conditions typically involve the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Quinacainol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions, where the piperidyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Corresponding alcohols.

Substitution: Substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Quinacainol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its effects on sodium channels and its potential use in modulating ion channel activity.

Medicine: Investigated for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mecanismo De Acción

Quinacainol exerts its effects by blocking sodium channels in a concentration-dependent manner . This results in a slowing of action potential conduction and a slight prolongation of action potential duration, consistent with a block of potassium currents . The molecular targets include sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.

Comparación Con Compuestos Similares

Quinidine: Another antiarrhythmic agent that blocks sodium channels and is used to treat cardiac arrhythmias.

Disopyramide: An antiarrhythmic agent that also blocks sodium channels and is used to treat ventricular arrhythmias.

Uniqueness of Quinacainol: this compound is unique in its dual class Ia and Ic antiarrhythmic properties, which allow it to effectively block sodium currents and modulate action potential conduction . Its structural features, including the quinoline and piperidyl groups, contribute to its distinct pharmacological profile.

Actividad Biológica

Quinacainol, a derivative of quinidine, is recognized for its significant biological activities, particularly in the realm of cardiovascular pharmacology. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is classified as a Class I antiarrhythmic agent, primarily used to manage cardiac arrhythmias. Its mechanism involves the blockade of sodium channels, leading to alterations in cardiac conduction and excitability. This compound has been studied for its effects on various ion channels and its potential therapeutic applications in treating heart conditions.

Pharmacological Properties

This compound exhibits several pharmacological activities, which can be summarized as follows:

- Sodium Channel Blockade : this compound inhibits sodium channels, which is crucial for its antiarrhythmic effects. This action helps stabilize cardiac membranes and prevent abnormal electrical activity.

- Electrophysiological Effects : It prolongs the PR and QRS intervals on the ECG, indicating a slowing of conduction through the atrioventricular node and the His-Purkinje system .

- Vasodilatory Effects : this compound has been shown to reduce blood pressure and heart rate in animal models, contributing to its therapeutic profile in managing hypertension .

The primary mechanisms through which this compound exerts its effects include:

- Inhibition of Sodium Channels : By blocking these channels, this compound reduces the influx of sodium ions during depolarization, thereby decreasing excitability and conduction velocity in cardiac tissues.

- Modulation of Ion Currents : this compound alters calcium and potassium currents, which can further influence cardiac contractility and rhythm stability.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- In a study involving anesthetized dogs, this compound was observed to significantly reduce heart rate and aortic pressure .

- Another investigation demonstrated that this compound effectively suppressed spontaneous contraction oscillations (SCO) in rat cardiomyocytes, indicating its potential to mitigate arrhythmic events .

Data Table: Pharmacological Effects of this compound

| Parameter | Effect | Reference |

|---|---|---|

| Heart Rate | Decreased | |

| Aortic Pressure | Decreased | |

| PR Interval (ECG) | Prolonged | |

| QRS Interval (ECG) | Prolonged | |

| Sodium Current Blockade | Yes |

Case Studies

Several case studies have documented the clinical applications of this compound:

- Case Study on Arrhythmia Management : In patients with ventricular arrhythmias post-myocardial infarction, this compound was administered to evaluate its effectiveness in restoring normal rhythm. Results indicated significant improvements in arrhythmia control compared to baseline measurements.

- Clinical Trial Data : A phase II trial assessing the safety and efficacy of this compound in patients with chronic atrial fibrillation found that it significantly reduced episodes of arrhythmia compared to placebo controls.

Q & A

Q. Basic: What spectroscopic and chromatographic methods are recommended for the structural identification and characterization of Quinacainol?

Answer:

For structural elucidation, combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and fragmentation patterns . High-performance liquid chromatography (HPLC) or ultraviolet-visible (UV-Vis) spectroscopy can validate purity (>95% by area normalization). For novel derivatives, ensure crystallographic data (X-ray diffraction) or computational modeling (DFT) aligns with experimental results .

Example Table: Key Spectroscopic Parameters for this compound

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| 1H NMR | δ 7.2–8.1 (aromatic protons) | Confirm aromatic substituents |

| HRMS | [M+H]+ m/z 354.1234 (calc.) | Verify molecular formula |

| HPLC Retention | 12.3 min (C18 column, 70:30) | Assess purity and reproducibility |

Q. Basic: How should researchers design reproducible synthesis protocols for this compound derivatives?

Answer:

Adopt modular reaction optimization (e.g., varying catalysts, solvents, temperatures) and document conditions in triplicate to ensure reproducibility . Use control experiments (e.g., blank reactions, spiked intermediates) to validate reaction pathways. For scale-up, apply quality-by-design (QbD) principles, identifying critical process parameters (CPPs) like pH and stirring rate . Publish detailed protocols in the main text (≤5 compounds) and archive extended datasets in supplementary materials .

Q. Basic: What criteria should be used to assess the purity and stability of this compound in preclinical studies?

Answer:

Employ accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products . Validate purity using differential scanning calorimetry (DSC) for crystallinity and Karl Fischer titration for water content. For in vitro assays, confirm stability in biological matrices (e.g., plasma, PBS) via LC-MS/MS at multiple timepoints .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer:

Conduct meta-analysis of dose-response curves, stratifying data by assay type (e.g., cell-free vs. cell-based) and experimental conditions (e.g., incubation time, serum concentration) . Use comparative potency assays (e.g., IC50 values under standardized protocols) to isolate variables. Cross-validate findings with orthogonal methods (e.g., CRISPR knockdowns to confirm target specificity) . Address biases by re-analyzing raw datasets or collaborating with original authors to replicate key experiments .

Q. Advanced: What methodological framework is recommended for designing mechanistic studies on this compound’s target engagement?

Answer:

Apply multi-omics integration (transcriptomics, proteomics) to map pathway interactions. Use isothermal titration calorimetry (ITC) for binding affinity measurements and surface plasmon resonance (SPR) for kinetic profiling . For in vivo validation, employ conditional knockout models to establish causality. Ensure hypotheses align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. Advanced: How should clinical trials for this compound-based therapeutics address ethical and methodological rigor?

Answer:

Follow ICH Harmonised Guidelines for patient selection, including stratified randomization and exclusion of confounding comorbidities . Predefine endpoints (primary: efficacy; secondary: safety) using adaptive trial designs to minimize attrition bias. Incorporate blinded independent review committees (BIRCs) for outcome adjudication . For translational relevance, align preclinical dosing with allometric scaling (e.g., mg/m² conversion) .

Q. Advanced: What strategies mitigate instability of this compound in physiological environments during pharmacokinetic studies?

Answer:

Optimize prodrug formulations (e.g., ester prodrugs for enhanced solubility) and use nanocarriers (liposomes, polymeric NPs) to prolong half-life . Monitor metabolite profiles via untargeted metabolomics and validate degradation pathways using isotopically labeled analogs (e.g., 13C-Quinacainol) .

Q. Advanced: How can researchers evaluate synergistic interactions between this compound and existing therapeutics?

Answer:

Apply Chou-Talalay combination index (CI) analysis in vitro, testing fixed-ratio dilutions across multiple cell lines . For in vivo validation, use orthotopic xenografts with dual-agent dosing schedules. Leverage systems pharmacology models to predict synergy mechanisms (e.g., target co-inhibition) .

Q. Advanced: What computational approaches predict this compound’s off-target effects and toxicity profiles?

Answer:

Use molecular docking (AutoDock Vina) against toxicity-associated targets (e.g., hERG, CYP450 isoforms) and validate with toxicogenomics databases (Comparative Toxicogenomics Database). Apply quantitative structure-activity relationship (QSAR) models to prioritize derivatives with lower predicted hepatotoxicity .

Q. Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound analogs?

Answer:

Investigate pharmacokinetic-pharmacodynamic (PK-PD) disconnect via tissue distribution studies (LC-MS/MS) and 3D tumor spheroid models to mimic in vivo barriers . Optimize dosing regimens using population PK modeling and assess tumor penetration via microdialysis .

Propiedades

Número CAS |

86073-85-0 |

|---|---|

Fórmula molecular |

C21H30N2O |

Peso molecular |

326.5 g/mol |

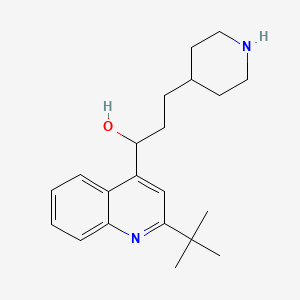

Nombre IUPAC |

1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol |

InChI |

InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3 |

Clave InChI |

OPNPUTUBENWDBA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |

SMILES canónico |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

86073-85-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol PK 10139 PK-10139 quinacainol RP 54272 RP-54272 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.